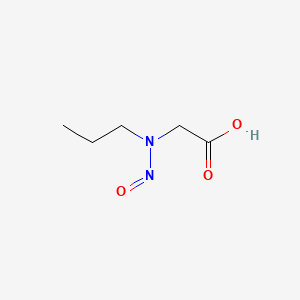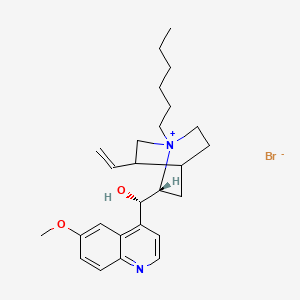
Quinine, hexylbromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.
化学反应分析
Types of Reactions
Quinine, hexylbromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide group in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the bromide group.
Substitution: Substituted quinine derivatives with various functional groups replacing the bromide.
科学研究应用
Quinine, hexylbromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.
Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.
相似化合物的比较
Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:
Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.
Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.
Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Primaquine
This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.
属性
CAS 编号 |
63717-08-8 |
|---|---|
分子式 |
C26H37BrN2O2 |
分子量 |
489.5 g/mol |
IUPAC 名称 |
(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide |
InChI |
InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1 |
InChI 键 |
HHVSGZJTRORQKO-RRAKKABASA-M |
手性 SMILES |
CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
规范 SMILES |
CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


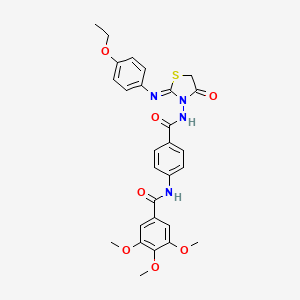

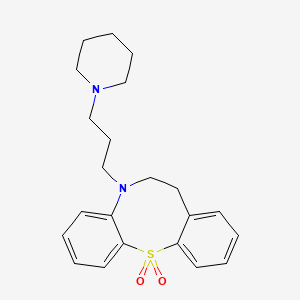
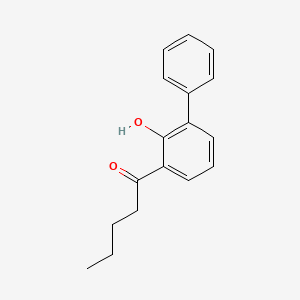

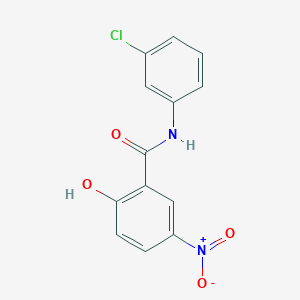
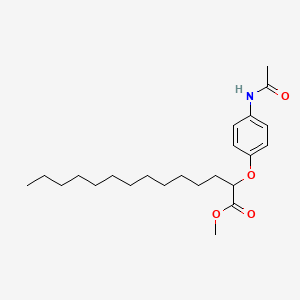
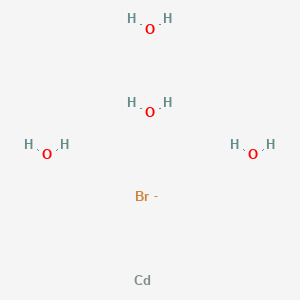
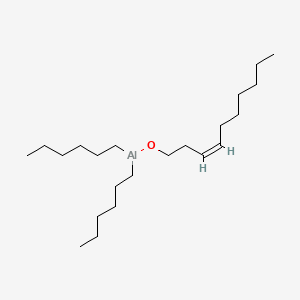
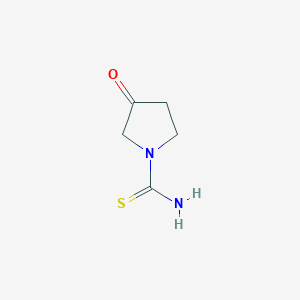


![7-(3-Carboxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13779516.png)
